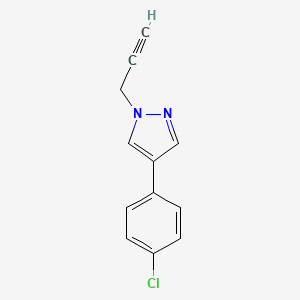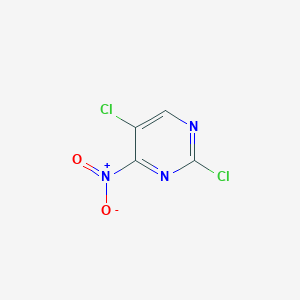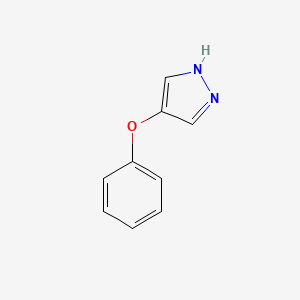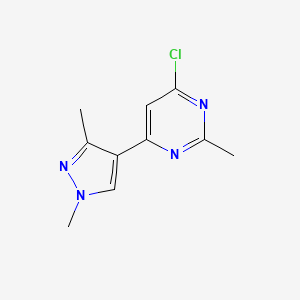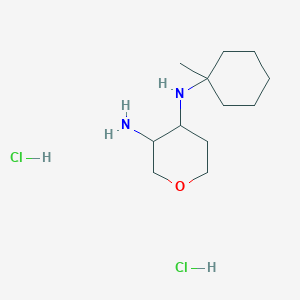
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The compound’s structure features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a cyclohexyl group, which is a six-membered carbon ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be achieved through several synthetic routes. One common method involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, making it an attractive option for industrial production . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which leads to the selective cleavage of the endocyclic cyclopropane C−C bond .
Industrial Production Methods
For industrial production, the synthesis of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be optimized using microwave-assisted synthesis. This method enhances the reaction rate and yield while maintaining the stereoselectivity of the product . Additionally, the use of renewable resources as starting materials can further improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or neurodegeneration, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride can be compared with other similar compounds, such as:
N4-(1-Methylcyclopentyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride: This compound has a similar structure but features a cyclopentyl group instead of a cyclohexyl group.
Tetrahydropyridine derivatives: These compounds share the tetrahydropyran ring structure but differ in their substituents and biological activities.
The uniqueness of N4-(1-Methylcyclohexyl)tetrahydro-2H-pyran-3,4-diaminedihydrochloride lies in its specific combination of the cyclohexyl group and tetrahydropyran ring, which contributes to its distinct biological properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H26Cl2N2O |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
4-N-(1-methylcyclohexyl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-12(6-3-2-4-7-12)14-11-5-8-15-9-10(11)13;;/h10-11,14H,2-9,13H2,1H3;2*1H |
Clave InChI |
YXXXMPGCPMTXON-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)NC2CCOCC2N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


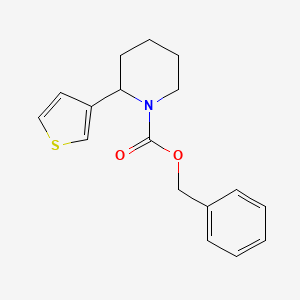

![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
